3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose
Brand Name:
Vulcanchem
CAS No.:
109680-96-8
VCID:
VC0019706
InChI:
InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9+,10+/m0/s1
SMILES:
CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C
Molecular Formula:
C₁₁H₁₈O₇
Molecular Weight:
262.26
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose
CAS No.: 109680-96-8
Cat. No.: VC0019706
Molecular Formula: C₁₁H₁₈O₇
Molecular Weight: 262.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109680-96-8 |
|---|---|
| Molecular Formula | C₁₁H₁₈O₇ |
| Molecular Weight | 262.26 |
| IUPAC Name | [(3aR,5S,6R,6aR)-5-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
| Standard InChI | InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9+,10+/m0/s1 |
| SMILES | CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator